2-[(tert-butylsulfanyl)methyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine
Description
Properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S2/c1-20(2,3)26-14-16-6-4-5-12-22(16)18(23)15-7-9-17(10-8-15)24-19-21-11-13-25-19/h7-11,13,16H,4-6,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHCBIRADUIKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related piperidine derivatives from the evidence, focusing on substituent variations and inferred physicochemical or biological properties.
Substituent Analysis and Molecular Features
Key Structural and Functional Differences
Core Heterocycle Variations: The target compound’s piperidine core contrasts with piperazine (e.g., 2-[4-(3,5-dimethylphenyl)-3-oxo-1-piperazinyl]-4-quinolinecarboxylic acid ), which introduces an additional nitrogen, altering basicity and hydrogen-bonding capacity. Benzimidazole-containing analogs (e.g., ) exhibit planar aromatic systems, favoring intercalation or enzyme active-site interactions, unlike the non-planar piperidine-thiazole architecture of the target compound.
Electron-Deficient Substituents: The trifluoromethylphenoxy group in 4-(4-trifluoromethylphenoxy)piperidine hydrochloride enhances metabolic stability and electronegativity compared to the target’s thiazolyloxy-benzoyl group, which may engage in hydrogen bonding via the oxygen atom.
Biological Activity Implications: Thiazole and triazole moieties (target compound and ) are associated with antimicrobial and kinase inhibitory activities, whereas quinolinecarboxylic acid derivatives ( ) often target DNA gyrase or topoisomerases.
Q & A
Basic: What are the key synthetic strategies for preparing 2-[(tert-butylsulfanyl)methyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine?
The synthesis involves multi-step pathways, typically starting with functionalized piperidine derivatives. A common approach includes:
- Step 1 : Introduction of the tert-butylsulfanyl group via nucleophilic substitution or thiol-ene reactions using tert-butyl mercaptan .
- Step 2 : Benzoylation at the piperidine nitrogen using 4-(1,3-thiazol-2-yloxy)benzoic acid derivatives, often activated with coupling agents like EDC/HOBt .
- Step 3 : Optimization of reaction conditions (e.g., solvent polarity, temperature) to improve yield and purity. For example, dimethyl sulfoxide (DMSO) at 60–80°C enhances solubility of intermediates .
Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-functionalization, as tertiary sulfides can undergo oxidation under acidic conditions .
Advanced: How can computational methods guide the optimization of this compound’s reactivity in catalytic systems?
Density Functional Theory (DFT) calculations are used to predict:
- Electrophilic/Nucleophilic Sites : The tert-butylsulfanyl group acts as an electron donor, while the thiazole ring’s oxygen and nitrogen atoms serve as electrophilic centers .
- Transition States : Simulate bond formation between the benzoyl group and piperidine nitrogen to identify energy barriers. For example, steric hindrance from the tert-butyl group may slow benzoylation, requiring longer reaction times .
Data Table : Example DFT Results for Key Intermediates
| Intermediate | Bond Length (Å) | Activation Energy (kJ/mol) |
|---|---|---|
| Piperidine-TBS | 1.82 (C-S) | 85.3 |
| Benzoyl-Thiazole | 1.48 (C=O) | 92.1 |
Basic: What spectroscopic techniques are critical for structural validation?
- NMR :
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Pitfall : Overlapping signals from thiazole and piperidine protons may require 2D NMR (COSY, HSQC) for resolution .
Advanced: How does the tert-butylsulfanyl group influence biological activity in receptor-binding assays?
The tert-butylsulfanyl moiety enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted analogs, improving membrane permeability .
- Steric Effects : Bulky tert-butyl groups may block metabolic degradation (e.g., cytochrome P450 enzymes), extending half-life in vitro .
Contradiction Analysis : - Some studies report reduced activity due to steric hindrance at target sites (e.g., kinase inhibitors) .
- Resolution: Use truncated analogs (e.g., methylsulfanyl) as controls to isolate steric vs. electronic effects .
Basic: What purification strategies are effective for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1) to separate tert-butylsulfanyl byproducts .
- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals due to the compound’s moderate polarity .
Yield Optimization : Pre-purify intermediates (e.g., tert-butylsulfanylmethyl-piperidine) to minimize final-step impurities .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Common discrepancies arise from:
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using guidelines from ’s environmental impact framework .
- Solubility Artifacts : Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .
Case Study : A 2024 study reported IC₅₀ = 2.1 µM (cancer cells), while a 2025 study found IC₅₀ = 8.7 µM. Differences were traced to serum protein binding in the latter .
Basic: What are the stability considerations for long-term storage?
- Light Sensitivity : Thiazole and sulfide groups degrade under UV light; store in amber vials at –20°C .
- Hydrolysis Risk : The benzoyl-piperidine bond is stable in pH 4–7 but hydrolyzes rapidly in strong acids/bases (e.g., t₁/₂ = 2 hours at pH 10) .
Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?
The thiazole ring participates in:
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides at the 2-position oxygen .
- Suzuki-Miyaura Reactions : Boronate esters (e.g., from ) react with the benzoyl group’s para-substituent .
Limitation : Tert-butylsulfanyl groups can poison catalysts; replace with trimethylsilyl for improved efficiency .
Basic: How is the compound categorized in chemical databases?
- IUPAC Name : Prioritized in PubChem and Reaxys entries, with cross-references to piperidine and thiazole derivatives .
- Therapeutic Class : Often listed under "Antimicrobial Agents" or "Kinase Inhibitors" due to preliminary screening data .
Advanced: What experimental designs are recommended for environmental impact studies?
Adopt a tiered approach from :
Lab-Scale : Assess biodegradability via OECD 301F (aqueous media, 28 days).
Ecotoxicology : Use Daphnia magna assays to determine LC₅₀ values (96-hour exposure) .
Field Trials : Monitor soil adsorption coefficients (Kd) in agricultural models if used as a pesticide intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
